2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C9H9BrF3N |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2-(2-bromopropyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9BrF3N/c1-6(10)5-8-7(9(11,12)13)3-2-4-14-8/h2-4,6H,5H2,1H3 |
InChI Key |
YDYSEKVSQFIJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=N1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using 3-(Trifluoromethyl)pyridine and 2-Bromopropane
- Starting materials: 3-(trifluoromethyl)pyridine and 2-bromopropane.
- Reaction type: Nucleophilic substitution where the pyridine nitrogen or a reactive site on the pyridine ring is alkylated by 2-bromopropane.
- Catalysts/base: Potassium carbonate is commonly used to deprotonate and activate the pyridine ring for substitution.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction by stabilizing charged intermediates.
- Conditions: Controlled temperature to avoid side reactions; reaction times vary depending on scale and reagent purity.
- Outcome: Formation of 2-(2-bromopropyl)-3-(trifluoromethyl)pyridine with moderate to high yields.
This method leverages the electrophilicity of 2-bromopropane and the nucleophilicity of the pyridine ring under basic conditions to achieve selective substitution.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura or Nickel-Catalyzed Reductive Coupling)
- Starting materials: Brominated pyridine derivatives and alkyl halides or Grignard reagents.
- Catalysts: Transition metal catalysts such as nickel or palladium complexes.
- Mechanism: Cross-coupling enables the formation of C-C bonds between the pyridine ring and the bromopropyl side chain.
- Conditions: Inert atmosphere (argon or nitrogen), elevated temperatures, and appropriate ligands to enhance catalyst activity.
- Advantages: High regioselectivity and functional group tolerance.
- Challenges: Requires careful control of reaction parameters to avoid homocoupling or dehalogenation.
This approach is supported by literature on analogous bromopyridine syntheses and allows for modular assembly of the target compound.
Preparation of the Trifluoromethylpyridine Core
Since the trifluoromethyl group is a key functional group in the compound, its installation or retention is critical.
Chlorine/Fluorine Exchange via Vapor-Phase Fluorination
- Precursor: 2,3-dichloro-5-(trichloromethyl)pyridine.
- Process: Fluorination with anhydrous hydrogen fluoride gas at controlled temperatures (~–20 to 35 °C).
- Catalysts: Mercuric oxide or other fluorination catalysts.
- Outcome: Conversion of trichloromethyl to trifluoromethyl substituent with high selectivity (~98%) and conversion (~100%).
- Purification: Neutralization, extraction, drying, and distillation to isolate pure trifluoromethylpyridine derivatives.
Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks
- Synthetic strategies also include building the pyridine ring itself from trifluoromethylated precursors or intermediates, enabling direct incorporation of the trifluoromethyl group during ring formation.
Industrial and Scale-Up Considerations
- Continuous flow reactors: Used to improve reaction control, heat management, and safety when handling reactive halogenated intermediates.
- Purification: Distillation and recrystallization are standard to achieve high purity.
- Storage: The compound should be stored in dry, inert conditions at low temperatures (2–8°C) to prevent hydrolysis or decomposition of the bromopropyl group.
Data Table: Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 3-(trifluoromethyl)pyridine + 2-bromopropane, K2CO3, DMF | 50–80 | 12–24 | 60–85 | Controlled to avoid elimination side reactions |
| 2 | Cross-coupling (Ni-catalyzed) | Bromopyridine + alkyl halide, Ni catalyst, inert atmosphere | 80–120 | 6–18 | 70–90 | Requires dry, oxygen-free conditions |
| 3 | Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine + HF, mercuric oxide catalyst | –20 to 35 | 20–24 | >95 | High selectivity for trifluoromethyl group |
Research Discoveries and Notes
- The bromopropyl group introduction is sensitive to reaction conditions due to potential elimination or substitution side reactions.
- The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, affecting reactivity.
- Recent patents and publications highlight the use of diethyl malonate intermediates and multi-step syntheses for related trifluoromethylated pyridines, which may be adapted for the target compound.
- Spectroscopic characterization is essential for confirming substitution patterns: NMR (1H, 13C, 19F), FTIR (C-Br and C-F stretches), and HRMS are standard analytical tools.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aliphatic bromine in the 2-bromopropyl side chain is a reactive site for nucleophilic substitution (SN2 or SN1 mechanisms).
Key Observations
-
Substitution with Cyanide :
Similar brominated pyridine derivatives undergo cyanidation using sodium cyanide (NaCN) in dichloroethane with benzyltriethylammonium chloride as a phase-transfer catalyst. For example, 2-fluoro-3-chloro-5-trifluoromethylpyridine reacts with NaCN to yield 2-cyano-3-chloro-5-trifluoromethylpyridine at 20°C with 90% yield .-
Proposed Conditions :
-
Solvent: Dichloroethane
-
Catalyst: Benzyltriethylammonium chloride (0.05–0.1 mol equivalents)
-
Temperature: 20–25°C
-
-
-
Hydrolysis to Alcohol :
Brominated side chains are hydrolyzed under acidic or basic conditions. For instance, 2-chloro-3-trifluoromethyl-5-nitropyridine reacts with concentrated HCl to yield hydroxylated derivatives .-
Proposed Pathway :
-
Elimination Reactions
Under basic conditions, the bromopropyl group may undergo dehydrohalogenation to form an alkene.
Key Observations
-
Base-Induced Elimination :
In related systems, elimination reactions require strong bases like NaOH or KOtBu. For example, elimination in brominated lutidines occurs at 80–100°C in polar aprotic solvents .-
Proposed Conditions :
-
Base: KOH or DBU
-
Solvent: DMF or THF
-
Temperature: 80–120°C
-
-
Coupling Reactions
The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings.
Key Observations
-
Palladium-Catalyzed Coupling :
Bromopyridines are widely used in coupling reactions. For example, 2-bromo-3-(trifluoromethyl)pyridine undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives .-
Proposed Pathway :
-
Functionalization of the Pyridine Ring
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward electrophilic substitution at specific positions.
Key Observations
-
Nitration and Halogenation :
Trifluoromethylpyridines undergo nitration at the 4-position due to meta-directing effects of the CF₃ group. For instance, 3-trifluoromethylpyridine is nitrated to 3-trifluoromethyl-4-nitropyridine .-
Proposed Conditions :
-
Nitrating Agent: HNO₃/H₂SO₄
-
Temperature: 0–5°C
-
-
Reductive Reactions
The bromopropyl chain may be reduced to a propyl group under catalytic hydrogenation conditions.
Key Observations
-
Catalytic Hydrogenation :
Brominated side chains in pyridine derivatives are reduced using H₂/Pd-C. For example, 2-bromo-5-(trifluoromethyl)pyridine is hydrogenated to 2-propyl-5-(trifluoromethyl)pyridine .-
Proposed Conditions :
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol or THF
-
Pressure: 1–3 atm H₂
-
-
Comparative Reaction Yields
Challenges and Considerations
-
Steric Hindrance : The bulky trifluoromethyl group may slow reactions at the 3-position of the pyridine ring.
-
Regioselectivity : Electrophilic substitutions favor the 4-position due to the CF₃ group’s meta-directing effect.
-
Stability : The bromopropyl chain may undergo unintended elimination if exposed to strong bases.
Scientific Research Applications
2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine with its analogs:
Notes:
- Trifluoromethyl groups enhance electron-withdrawing effects, lowering the pyridine ring’s basicity and directing electrophilic substitution .
This compound
- The bromopropyl group serves as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
- Potential applications: Intermediate for agrochemicals (e.g., insecticides) or pharmaceuticals due to trifluoromethyl’s metabolic stability .
2-Bromo-3-methyl-5-(trifluoromethyl)pyridine
- Methyl and bromo groups enable cross-coupling reactions (e.g., with boronic acids).
- Applications: Used in synthesizing fungicides and herbicides.
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine
- Chloro and bromo substituents allow sequential functionalization (e.g., selective displacement of Cl before Br).
- Applications: Building block for antimalarial and antiviral agents.
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
- Fluorine’s electronegativity enhances reactivity in aromatic substitution.
- Applications: Precursor for fluorinated bioactive molecules.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Bromopropyl)-3-(trifluoromethyl)pyridine?
- Methodological Answer : The compound can be synthesized via nickel-catalyzed reductive coupling of brominated pyridine precursors, leveraging steric and electronic effects to direct regioselectivity. For example, protocols for analogous bromopyridines involve cross-coupling reactions (e.g., Suzuki-Miyaura) with alkyl halides or Grignard reagents under inert atmospheres . Phosphonylation of bromopyridine derivatives using triethyl phosphite has also been reported for introducing trifluoromethyl groups .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Store in a dry, ventilated environment at 2–8°C in inert, airtight containers to prevent hydrolysis or oxidation. Use fume hoods for handling, and wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid contact with strong bases or oxidizing agents, as the bromopropyl group may undergo elimination or substitution reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify proton environments (e.g., trifluoromethyl splitting patterns at δ ~110–120 ppm for ) and confirm substitution positions.
- FTIR : Detect C-Br (500–600 cm) and C-F (1100–1250 cm) stretches.
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 282.0) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with the Colle-Salvetti correlation-energy functional provides accurate electron density maps and local kinetic energy calculations. For instance, gradient expansions of the Hartree-Fock density matrix model the compound’s HOMO-LUMO gap (~4.5 eV) and electrophilic reactivity at the bromopropyl site .
Q. What challenges arise in regioselective functionalization of the pyridine ring?
- Methodological Answer : Steric hindrance from the 2-bromopropyl group and electron-withdrawing effects of the trifluoromethyl group direct electrophilic substitution to the 4-position. Strategies include:
Q. How does the bromopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in SN2 reactions (e.g., nucleophilic substitution with amines), while the propyl chain introduces steric constraints. Nickel catalysts (e.g., NiCl(dppe)) improve efficiency in Kumada couplings with aryl Grignard reagents, achieving yields >75% under mild conditions (40°C, THF) .
Q. What strategies resolve conflicting data in reaction yields across catalytic systems?
- Methodological Answer :
- Controlled Experiments : Compare catalyst loading (e.g., 5 mol% vs. 10 mol% Pd/Cu) and solvent polarity (DMF vs. toluene).
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps.
- Computational Validation : DFT calculations rationalize discrepancies in transition-state energies (e.g., ligand dissociation barriers) .
Q. How is this compound applied in medicinal chemistry as a building block?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability, while the bromopropyl moiety enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation. It serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathways) and neuroinflammatory modulators. Recent studies report IC values of 0.8 μM in in vitro assays targeting PDE4B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
